An In-depth Technical Guide to the Discovery and Synthesis of (3S,4S)-Tivantinib
An In-depth Technical Guide to the Discovery and Synthesis of (3S,4S)-Tivantinib
Tivantinib (B1684700): A Targeted Approach to Cancer Therapy
(3S,4S)-Tivantinib, also known as ARQ 197, is a selective, orally bioavailable small molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET pathway is a critical signaling cascade that, when dysregulated, plays a significant role in the proliferation, survival, invasion, and metastasis of cancer cells.[2][3] Tivantinib was developed to target this pathway and has been investigated in numerous clinical trials for various cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.[1][4] While initially designed as a MET inhibitor, further research has revealed a dual mechanism of action, also involving the disruption of microtubule dynamics.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, and a proposed synthesis of (3S,4S)-Tivantinib.
Mechanism of Action: A Dual-Targeting Strategy
Tivantinib's primary mechanism of action involves the non-ATP-competitive inhibition of the c-Met receptor tyrosine kinase.[8] It binds to the inactive, dephosphorylated form of the MET kinase, stabilizing it in this conformation and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[8] Key pathways inhibited by this action include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9][10]
Interestingly, studies have revealed that tivantinib's cytotoxic effects can be independent of MET expression.[5][11] Tivantinib has been shown to directly interact with tubulin, leading to the disruption of microtubule polymerization, G2/M cell cycle arrest, and ultimately, apoptosis.[6][11] This dual mechanism of action suggests that tivantinib may have therapeutic potential in a broader range of cancers than those solely driven by MET dysregulation.
Signaling Pathway of Tivantinib's Action
Caption: Tivantinib's dual mechanism of action on c-MET and tubulin.
Quantitative Biological Data
The following tables summarize key quantitative data from preclinical and clinical studies of Tivantinib.
| Parameter | Value | Assay/Cell Line | Reference |
| Ki (c-MET) | ~355 nM | Recombinant human c-MET | [12] |
| IC50 (c-MET Phosphorylation) | 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 cells | [12] |
| IC50 (Cell Proliferation) | 0.29 - 0.45 µM | A549, DBTRG, NCI-H441 cells | [13] |
| Table 1: Preclinical Activity of Tivantinib |
| Study Phase | Cancer Type | Dosage | Key Findings | Reference |
| Phase I | Solid Tumors | 100 mg BID to 400 mg BID | MTD: 360 mg BID. Evidence of anti-tumor activity. | [14] |
| Phase II | Hepatocellular Carcinoma (HCC) | 240 mg BID | Improved time to progression in MET-high patients. | [15] |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | 360 mg BID with Erlotinib | Increased progression-free survival but not overall survival. | [16] |
| Phase III (METIV-HCC) | Hepatocellular Carcinoma (HCC) | 240 mg BID | Did not meet primary endpoint of improving overall survival. | |
| Phase III (MARQUEE) | Non-Small Cell Lung Cancer (NSCLC) | 360 mg BID with Erlotinib | Discontinued for futility; no improvement in overall survival. | [4][16] |
| Table 2: Summary of Key Clinical Trial Results for Tivantinib |
Proposed Synthesis of (3S,4S)-Tivantinib
While a detailed, publicly available, step-by-step synthesis protocol for (3S,4S)-Tivantinib is not readily found in the literature, a plausible synthetic route can be proposed based on the synthesis of its core structural motifs: a pyrrolo[3,2,1-ij]quinoline, an indole, and a pyrrolidine-2,5-dione. The following represents a hypothetical, multi-step synthesis.
Synthetic Workflow
Caption: Proposed synthetic workflow for (3S,4S)-Tivantinib.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione (A key intermediate for the pyrrolidine-2,5-dione core)
This procedure is adapted from the synthesis of similar structures.[9]
-
To a solution of N-phenylmaleimide (1.0 eq) and 2-nitrobenzaldehyde (B1664092) (1.0 eq) in a suitable solvent such as acetic acid, add triphenylphosphine (B44618) (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with water, and then with a cold, low-polarity solvent (e.g., diethyl ether or hexane) to remove triphenylphosphine oxide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Reductive Cyclization to form the Pyrroloquinoline Ring System
This step is based on established methods for synthesizing pyrroloquinolines.[9]
-
Suspend the nitro-intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol.
-
Add iron powder (excess, e.g., 5-10 eq) portion-wise while stirring vigorously. The reaction is exothermic.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude pyrroloquinoline derivative.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Chiral Separation
To obtain the specific (3S,4S) enantiomer, a chiral separation of the racemic mixture from Step 2 is required.
-
Dissolve the racemic mixture in a suitable solvent system (e.g., a mixture of hexanes and isopropanol).
-
Perform chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Collect the fraction corresponding to the (3S,4S) enantiomer.
-
Evaporate the solvent to yield the enantiomerically pure (3S,4S)-Tivantinib.
Biological Evaluation: Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of Tivantinib on cancer cell lines.[13]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tivantinib (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Tivantinib that inhibits cell growth by 50%).
Western Blot Analysis for c-MET Phosphorylation
This technique is used to assess the inhibitory effect of Tivantinib on c-MET activation.
-
Culture cancer cells and treat them with Tivantinib at various concentrations for a specified time. A positive control (e.g., treatment with Hepatocyte Growth Factor, HGF) and a negative control (vehicle) should be included.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-MET (p-cMET). Subsequently, probe with a primary antibody for total c-MET and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Quantify the band intensities to determine the relative levels of p-cMET and total c-MET.
Workflow for Western Blot Analysis
Caption: A typical workflow for Western Blot analysis.
Conclusion
(3S,4S)-Tivantinib represents a significant effort in the development of targeted cancer therapies. Its dual mechanism of action, targeting both the c-MET signaling pathway and microtubule dynamics, makes it a compound of continued interest despite the challenges encountered in late-stage clinical trials. The complex synthesis of this chiral molecule, involving the construction of multiple heterocyclic rings, highlights the intricate processes involved in modern drug development. Further research may yet uncover specific cancer patient populations who could benefit from Tivantinib's unique pharmacological profile.
References
- 1. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]
- 3. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 5. Tivantinib - LKT Labs [lktlabs.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 13. Tivantinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
